

# GPR10 Agonist 1 Treatment in High-Fat Diet Mice: Application Notes and Protocols

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## Compound of Interest

Compound Name: GPR10 agonist 1

Cat. No.: B15570388

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## Abstract

This document provides detailed application notes and protocols for studying the effects of **GPR10 Agonist 1**, a potent agonist for the G protein-coupled receptor 10, in a high-fat diet (HFD)-induced mouse model of obesity. GPR10, also known as the prolactin-releasing peptide receptor (PrRPR), has emerged as a promising therapeutic target for metabolic disorders. Activation of GPR10 has been demonstrated to reduce body weight and improve metabolic parameters in preclinical models of obesity. These notes offer a comprehensive guide, including experimental design, detailed protocols for in-vivo studies, and data presentation, to facilitate research and development of GPR10-targeted therapeutics.

## Introduction

Obesity and its associated metabolic comorbidities, including type 2 diabetes and cardiovascular disease, represent a significant global health challenge. The G protein-coupled receptor 10 (GPR10) and its endogenous ligand, prolactin-releasing peptide (PrRP), are key players in the regulation of energy homeostasis. Studies involving GPR10 knockout mice have shown that a deficiency in this receptor leads to an obese phenotype with metabolic dysregulation, highlighting the potential of GPR10 agonists in the treatment of obesity.<sup>[1]</sup>

**GPR10 Agonist 1** (compound 18-S4) is a potent agonist that has been shown to decrease body weight in diet-induced obese (DIO) mice. Furthermore, studies with palmitoylated PrRP analogs, which also act as GPR10 agonists, have demonstrated significant improvements in

body weight, fat mass, and various metabolic markers in HFD-fed mice.[2] This document outlines the necessary protocols to investigate the therapeutic potential of **GPR10 Agonist 1** in a preclinical setting.

## Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of GPR10 agonists (palmitoylated PrRP analogs) in high-fat diet-induced obese mice.

Table 1: Effect of Two-Week GPR10 Agonist Treatment on Body and Liver Weight in DIO Mice

Treatment Group	Initial Body Weight (g)	Final Body Weight (g)	Body Weight Change (%)	Liver Weight (g)
Saline Control	45.2 ± 1.5	47.8 ± 1.8	+5.7	2.1 ± 0.1
Analog 1 (5 mg/kg)	46.1 ± 1.2	41.5 ± 1.3	-10.0	1.6 ± 0.1
Analog 2 (5 mg/kg)	45.8 ± 1.4	40.9 ± 1.5	-10.7	1.5 ± 0.1

\*p < 0.05 compared to Saline Control. Data are presented as mean ± SEM.[3][4]

Table 2: Effect of Two-Week GPR10 Agonist Treatment on Plasma Metabolic Parameters in DIO Mice

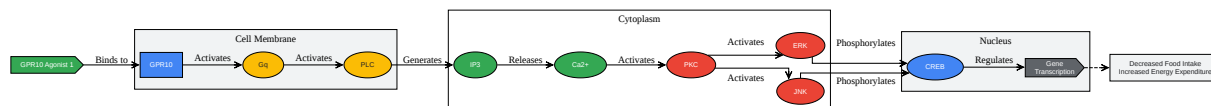
Treatment Group	Insulin (ng/mL)	Leptin (ng/mL)	Triglycerides (mg/dL)	Cholesterol (mg/dL)	Free Fatty Acids (mmol/L)
Saline Control	2.8 ± 0.3	35.1 ± 3.2	150.2 ± 12.5	210.5 ± 15.1	1.2 ± 0.1
Analog 1 (5 mg/kg)	1.5 ± 0.2	18.2 ± 2.5	105.3 ± 9.8	165.4 ± 12.3	0.8 ± 0.1
Analog 2 (5 mg/kg)	1.4 ± 0.2	17.5 ± 2.1	101.7 ± 8.9	160.1 ± 11.8	0.7 ± 0.1

\*p < 0.05 compared to Saline Control. Data are presented as mean ± SEM.[3][4]

## Signaling Pathways and Experimental Workflow

### GPR10 Signaling Pathway in Metabolic Regulation

Activation of GPR10 in hypothalamic neurons by an agonist initiates a signaling cascade that is believed to contribute to the regulation of energy balance. This involves coupling to G-proteins, leading to the activation of downstream effector pathways.





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